2-Chloro-5-(tributylstannyl)pyrimidine is an organotin compound with the molecular formula C₁₆H₂₉ClN₂Sn and a molecular weight of 403.58 g/mol. This compound features a pyrimidine ring substituted at the 2-position with a chlorine atom and at the 5-position with a tributylstannyl group. The presence of the tributylstannyl moiety enhances its reactivity and solubility, making it a valuable intermediate in various chemical syntheses and applications in medicinal chemistry .
Due to the presence of a trialkyltin group, 2-Chloro-5-(tributylstannyl)pyrimidine could potentially be explored in the field of organotin chemistry. Organotin compounds have been investigated for various applications, including:
Research indicates that compounds related to 2-chloro-5-(tributylstannyl)pyrimidine exhibit significant biological activity. For instance, similar pyrimidine derivatives have been identified as potent inhibitors of certain kinases involved in malaria, such as PfGSK3 and PfPK6, demonstrating potential therapeutic applications against Plasmodium falciparum . The unique structure of this compound may contribute to its efficacy in inhibiting specific biological targets.
Several methods exist for synthesizing 2-chloro-5-(tributylstannyl)pyrimidine:
2-Chloro-5-(tributylstannyl)pyrimidine finds applications primarily in:
Studies involving 2-chloro-5-(tributylstannyl)pyrimidine often focus on its interactions with biological targets. For example, its derivatives have been evaluated for their inhibitory effects on plasmodial kinases, showing promising results that suggest potential use in antimalarial therapies. The interactions are typically assessed using enzymatic assays to determine IC₅₀ values and other kinetic parameters .
Several compounds share structural similarities with 2-chloro-5-(tributylstannyl)pyrimidine, including:
Compound Name | Structure | Unique Features |
---|---|---|
2-Chloro-4-(tributylstannyl)pyrimidine | Chlorine at position 2; tributylstannyl at position 4 | Different substitution pattern affecting reactivity |
4-(Tributylstannyl)pyrimidine | Tributylstannyl at position 4 | Lacks chlorine substitution; differing properties |
2-Chloropyrimidine | Chlorine at position 2 | Simpler structure; lacks organotin functionality |
The unique combination of the chlorine substituent and the tributylstannyl group in 2-chloro-5-(tributylstannyl)pyrimidine provides distinct reactivity profiles and biological activities compared to these similar compounds. Its utility in cross-coupling reactions further distinguishes it within this class of compounds.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard